molecular formula C17H19NO3 B2936975 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 95886-06-9

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2936975
CAS No.: 95886-06-9
M. Wt: 285.343
InChI Key: WYJDYAUWPBPGPZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a substituted propanone derivative featuring dual methoxy groups: one on the 4-position of the anilino moiety and another on the 4-position of the phenyl ring attached to the propanone. This compound is structurally related to chalcones and Mannich bases, which are known for diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects .

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-7-3-13(4-8-15)17(19)11-12-18-14-5-9-16(21-2)10-6-14/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJDYAUWPBPGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95886-06-9
Record name 3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and biological relevance:

Compound Name Substituents (Propanone Phenyl / Anilino) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-methoxy / 4-methoxy 299.32 Antioxidant, anti-inflammatory
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone 4-ethyl / 4-methoxy 307.38 Increased lipophilicity
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone 4-methoxy / 4-chloro 289.76 Enhanced stability, reduced polarity
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone HCl) 3-fluoro-4-methoxy / dimethylamino 285.77 ALDH enzyme inhibition
4′-Methoxy-3-morpholino-propiophenone 4-methoxy / morpholinyl 261.33 Improved solubility
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone Phenyl / 4-chloro 335.83 High lipophilicity

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Chloro: The target compound’s 4-methoxy groups increase electron density and polarity compared to chloro-substituted analogs (e.g., 3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone, MW 289.76) . Chloro groups reduce solubility but enhance metabolic stability.
  • Morpholinyl vs. Anilino: Replacing the anilino group with morpholine (e.g., 4′-methoxy-3-morpholino-propiophenone, MW 261.33) introduces a cyclic amine, improving aqueous solubility due to increased hydrogen-bonding capacity .
  • Ethyl vs.

Key Research Findings

SAR Insights: Methoxy groups at both the propanone phenyl and anilino positions optimize antioxidant activity . Chloro or fluoro substitutions enhance enzyme inhibitory profiles but reduce solubility .

Pharmacokinetic Trade-offs: Morpholinyl derivatives (e.g., 4′-methoxy-3-morpholino-propiophenone) exhibit better solubility but lower metabolic stability compared to aromatic analogs .

Biological Versatility: Compounds like 1,3-diphenyl-3-(4-chloroanilino)-1-propanone (MW 335.83) demonstrate the impact of aromatic stacking on binding to hydrophobic enzyme pockets .

Biological Activity

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features two methoxy groups attached to an aniline and a phenyl ring, which may play a crucial role in its biological activity. The structural formula can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3}

The biological effects of this compound are hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter cellular pathways and lead to various biological responses, including:

  • Antimicrobial Activity : The compound may exhibit inhibitory effects against a range of microbial pathogens.
  • Anticancer Properties : Preliminary studies suggest it could induce apoptosis in cancer cells by stabilizing microtubules and affecting cell cycle progression.

Antimicrobial Activity

Research indicates that derivatives of methoxyphenyl compounds, including this compound, may possess notable antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

A significant body of research has focused on the anticancer properties of similar compounds. For example:

  • Case Study : A study evaluated the anticancer activity of related compounds and found that they induced apoptosis in multiple tumor cell lines. The mechanism involved cell cycle arrest and microtubule stabilization akin to known chemotherapeutic agents like paclitaxel .
  • Quantitative Findings : In vitro assays revealed that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established anticancer drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activities
3-(4-Methoxyphenyl)propionic acidStructureAntimicrobial
3-[(4-Methoxyphenyl)amino]benzonitrileStructureAnticancer
Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylateStructureAntioxidant

Research Applications

The compound has several applications across different fields:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Medicine : Potential pharmaceutical intermediate or active ingredient in drug formulations.
  • Industry : Applicable in the production of dyes and pigments.

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